4-(Hydroxymethyl)cyclohexanone

説明

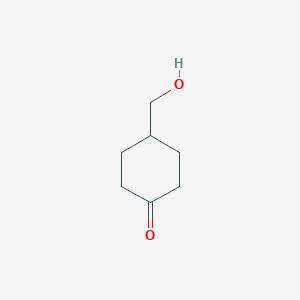

4-(Hydroxymethyl)cyclohexanone is an organic compound with the molecular formula C7H12O2. It is a cyclohexanone derivative where a hydroxymethyl group is attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

特性

IUPAC Name |

4-(hydroxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMBXNKCMNGLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512455 | |

| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38580-68-6 | |

| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)cyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Acid/Base-Catalyzed Aldol Condensation

The most widely reported method involves the condensation of cyclohexanone with formaldehyde under acidic or basic conditions. Cyclohexanone undergoes nucleophilic addition with formaldehyde, followed by dehydration to form the hydroxymethyl derivative.

Reaction Conditions:

-

Catalysts: Hydrochloric acid, sodium hydroxide, or amine bases (e.g., pyrrolidine).

-

Solvents: Water, ethanol, or methanol.

-

Temperature: 60–80°C for 6–12 hours.

Mechanistic Insight:

The reaction proceeds via enolate formation, where the base deprotonates cyclohexanone, enabling nucleophilic attack on formaldehyde. Acidic conditions favor protonation of the carbonyl, enhancing electrophilicity.

Industrial Adaptation:

Continuous flow reactors improve efficiency, achieving >85% yield with reduced side products (e.g., over-condensation).

Hydrogenation of 4-(Hydroxymethyl)cyclohexanecarboxylic Acid Derivatives

Hydrolysis of Distillation By-Products

Patent WO2011040766A2 describes the recovery of this compound from by-products generated during 1,4-di(hydroxymethyl)cyclohexane production.

Procedure:

-

Starting Material: Distillation residues containing 4-(hydroxymethyl)cyclohexylmethyl esters.

-

Hydrolysis: Treatment with NaOH (10–20%) at 80–100°C for 4–6 hours.

-

Extraction: Solvent extraction (toluene, ethyl acetate) followed by neutralization.

Advantages:

-

Utilizes industrial waste streams.

-

Scalable with minimal purification steps.

Oxidation of 4-(Hydroxymethyl)cyclohexanol

Catalytic Oxidation with Hydrogen Peroxide

Patent CN105152884A outlines the oxidation of 4-methoxycyclohexanol to 4-methoxycyclohexanone, adaptable for hydroxymethyl derivatives.

Modified Protocol for this compound:

-

Substrate: 4-(Hydroxymethyl)cyclohexanol.

-

Oxidizing Agent: Hydrogen peroxide (30–50%) with phosphotungstic acid catalyst.

-

Conditions: 70–90°C in a tubular reactor, 1–3 hours.

-

Yield: >95% conversion, 90–98% isolated yield after solvent extraction.

Key Parameters:

-

Catalyst loading: 5–10 wt%.

-

Solvent: Water or ethylene dichloride.

Deprotection of Silyl-Protected Intermediates

Silyl Ether Deprotection

Patent US7396953B2 details a multi-step synthesis where this compound is obtained via deprotection of a tert-butyldimethylsilyl (TBS) group.

Steps:

-

Protection: Reaction of this compound with TBSCl in DMF.

-

Intermediate: 4-(TBS-oxymethyl)cyclohexanone.

-

Deprotection: Treatment with tetrabutylammonium fluoride (TBAF) in THF.

Applications:

-

Preferred in pharmaceutical synthesis for high purity.

-

Compatible with sensitive functional groups.

Comparative Analysis of Methods

Key Findings:

-

Aldol Condensation: Cost-effective but moderate yield.

-

Oxidation: High yield but requires precise catalyst control.

-

Deprotection: High purity but economically less viable for large-scale production.

Emerging Techniques and Optimization

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

4-(Hydroxymethyl)cyclohexanone serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives through reactions such as oxidation, reduction, and substitution. The compound can be oxidized to form carboxylic acids or reduced to yield 4-(Hydroxymethyl)cyclohexanol.

Polymer Production

This compound is also employed in the production of high-performance materials, including synthetic resins and polymers. Its reactivity allows it to be integrated into polymer chains, enhancing material properties such as strength and durability .

Biological Applications

Enzyme-Catalyzed Reactions

In biological research, this compound is studied for its interactions with enzymes. It may act as a substrate for various enzyme-catalyzed reactions involving cyclohexanone derivatives. Understanding these interactions can provide insights into metabolic pathways and potential therapeutic targets.

Pharmaceutical Development

The compound is used in the synthesis of pharmaceutical agents. For instance, derivatives of this compound have been explored for their potential as JAK1 inhibitors and Mer kinase inhibitors, which are relevant in treating conditions like pediatric acute lymphoblastic leukemia .

Case Studies

Synthesis of Carbocyclic Nucleosides

Recent studies have investigated the use of this compound in synthesizing carbocyclic nucleoside analogues. These compounds have shown promise for antiviral activity against viruses like coxsackie B4. The research highlights the compound's utility in developing new therapeutic agents .

Environmental Impact Studies

The compound has been involved in environmental studies, particularly concerning its behavior in water systems following chemical spills. Investigations into the degradation and toxicity of related compounds emphasize the importance of understanding this compound's environmental fate and its implications for public health .

作用機序

The mechanism of action of 4-(Hydroxymethyl)cyclohexanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.

類似化合物との比較

Cyclohexanone: Lacks the hydroxymethyl group, making it less reactive in certain substitution reactions.

4-(Hydroxymethyl)cyclohexanol: The reduced form of 4-(Hydroxymethyl)cyclohexanone, with different reactivity and applications.

Cyclohexanol: Similar structure but lacks the ketone functionality, leading to different chemical behavior.

Uniqueness: this compound is unique due to the presence of both a hydroxymethyl group and a ketone functionality, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .

生物活性

4-(Hydroxymethyl)cyclohexanone, a compound with the molecular formula CHO, is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse sources.

- Molecular Formula : CHO

- Molecular Weight : 112.17 g/mol

- CAS Number : 38580-68-6

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several Gram-positive bacteria, which is particularly relevant in the context of increasing antibiotic resistance.

- Mechanism of Action : The compound appears to interfere with bacterial cell wall synthesis, making bacteria more susceptible to host immune responses. This mechanism aligns with findings that compounds modifying cell wall components can enhance the effectiveness of innate immune mechanisms like cationic antimicrobial peptides (CAMP) .

Anti-inflammatory Effects

In studies assessing the anti-inflammatory properties of this compound, it has been noted to reduce pro-inflammatory cytokine production in vitro. This suggests a potential role in managing inflammatory conditions.

- Case Study : In a controlled study involving macrophage cell lines, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating its potential as an anti-inflammatory agent .

Research Findings

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : Its derivatives may be utilized in drug formulation due to their biological activity.

- Antimicrobial Agents : Given its effectiveness against resistant bacterial strains, it could serve as a basis for new antimicrobial therapies.

- Anti-inflammatory Treatments : The compound's ability to modulate inflammatory responses presents opportunities for developing treatments for chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。